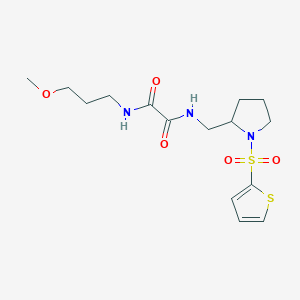

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

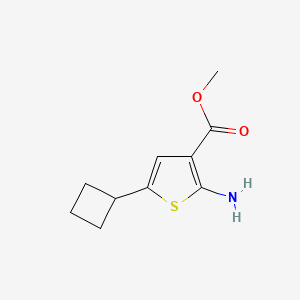

The compound “tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the tert-butyl group. The tert-butyl group is known to be crowded, which can affect the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Tert-butyl groups are known to be highly dipolar and are strong hydrogen bond acids and bases .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Transformations

Parallel Kinetic Resolution for Chiral Compounds : The efficient synthesis of chiral methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate enantiomers was demonstrated through the comparison of kinetic and parallel kinetic resolutions of a related compound, highlighting the versatility in synthesizing chiral molecules (Davies et al., 2003).

Cascade Reactions for Pipecolic Acid Derivatives : A unique cascade of reactions led to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group's role as an acetonyl cation equivalent under acidic conditions, which is a novel pathway for constructing complex molecules (Purkayastha et al., 2010).

Metal-Free Alkoxycarbonylation : A sustainable protocol for preparing quinoxaline-3-carbonyl compounds via metal- and base-free conditions was developed, indicating the potential for eco-friendly synthesis methods in organic chemistry (Xie et al., 2019).

Chemical and Molecular Characterization

- Characterization and Structural Analysis : Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate were synthesized and characterized, with X-ray crystallographic analysis revealing details about their molecular structure and intramolecular hydrogen bonding (Çolak et al., 2021).

Synthetic Utility and Applications

Fluoropyrrolidine Derivatives for Medicinal Chemistry : The synthesis of N-protected fluoropyrrolidine derivatives as synthons for medicinal chemistry applications, such as dipeptidyl peptidase IV inhibitors, illustrates the compound's utility in developing pharmaceutical agents (Singh & Umemoto, 2011).

Biotin Intermediate Synthesis : The compound served as a key intermediate in synthesizing Biotin, a water-soluble vitamin crucial for metabolic processes, highlighting its role in biosynthesis pathways (Qin et al., 2014).

Novel Methodologies and Reactions

- N→O Tert-Butyloxycarbonyl Group Migration : A study on the fast N→O tert-butyloxycarbonyl (Boc) migration provided insights into unusual migration mechanisms, contributing to the understanding of reaction pathways in organic synthesis (Xue & Silverman, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYGPHXXICPONS-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)

![[(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B2808591.png)

![methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2808593.png)

![1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2808595.png)

![(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2808597.png)